1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol)

Description

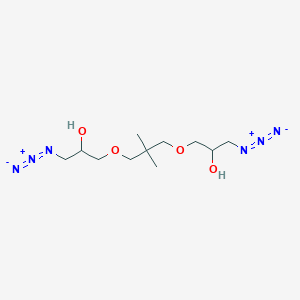

1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) is a complex organic compound with the molecular formula C11H22N6O4. It is a highly reactive compound known for its ability to crosslink proteins and serve as a reactive intermediate in chemical synthesis. This compound contains two azido groups and two hydroxyl groups, making it a versatile reagent in various scientific applications.

Properties

IUPAC Name |

1-azido-3-[3-(3-azido-2-hydroxypropoxy)-2,2-dimethylpropoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6O4/c1-11(2,7-20-5-9(18)3-14-16-12)8-21-6-10(19)4-15-17-13/h9-10,18-19H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPSZIFDCZGUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC(CN=[N+]=[N-])O)COCC(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) can be synthesized by reacting two molecules of 3-azido-2-propanol with one molecule of 2,2-dimethyl-1,3-propanediol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The compound is known to decompose rapidly when exposed to heat and light, so the reaction conditions must be carefully controlled to ensure the stability of the product.

Chemical Reactions Analysis

1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azido groups to amines.

Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

- Antiviral Agents : Research indicates that azido-containing compounds can exhibit antiviral properties. The azide functional group is known for its ability to undergo nucleophilic substitution reactions, which can be leveraged to develop new antiviral drugs targeting viral replication mechanisms.

- Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery systems. Its hydrophilic nature can enhance solubility and bioavailability of poorly soluble drugs.

Materials Science

- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers via click chemistry techniques. Its azido groups can react with alkyne-functionalized monomers to form polymers with tailored properties for applications in coatings and adhesives.

- Nanomaterials : The incorporation of this compound into nanomaterials could lead to advancements in targeted drug delivery systems and imaging agents due to its biocompatibility and functionalizability.

Biochemistry

- Bioconjugation : The azide groups allow for selective labeling of biomolecules, enabling the study of protein interactions and cellular pathways. This application is particularly useful in proteomics and metabolomics studies.

- Fluorescent Probes : By attaching fluorescent dyes through the azide groups, this compound can be transformed into a fluorescent probe for imaging studies in live cells.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Activity | Demonstrated that azido compounds exhibit significant inhibition against specific viral strains, suggesting potential therapeutic applications. |

| Study 2 | Polymer Development | Developed a new class of biodegradable polymers using click chemistry involving the compound, showing improved mechanical properties compared to traditional materials. |

| Study 3 | Bioconjugation Techniques | Utilized the compound for the selective labeling of proteins in vitro, enhancing detection methods in complex biological samples. |

Mechanism of Action

The mechanism of action of 1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) involves its highly reactive azido groups, which can form covalent bonds with various molecular targets. . This property makes the compound useful in bioconjugation and material science applications.

Comparison with Similar Compounds

1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) can be compared with other similar compounds such as:

(2,2-Dimethyl-1,3-propanediyl)bis(oxy-3,1-propanediyl) bisacrylate: This compound also contains a 2,2-dimethyl-1,3-propanediyl backbone but has acrylate groups instead of azido groups.

Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-: This compound has a similar backbone but lacks the azido and hydroxyl groups.

The uniqueness of 1,1’-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) lies in its dual azido and hydroxyl functionalities, which provide a wide range of reactivity and applications.

Biological Activity

1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol), a compound with significant potential in medicinal chemistry, is characterized by its unique azido and ether functionalities. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a complex structure that includes two azido groups and a propanol backbone. Its molecular formula is , with a molecular weight of approximately 270.34 g/mol. The presence of azido groups suggests potential applications in bioorthogonal chemistry, making it a candidate for drug development and targeted therapies.

The biological activity of 1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) primarily stems from its azido groups. Azides can undergo click reactions with alkynes in the presence of copper catalysts (CuAAC), which is pivotal in bioconjugation processes. This property is exploited in drug delivery systems and the development of imaging agents.

Antimicrobial Activity

Several studies have indicated that compounds containing azido groups exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that azido derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. For instance, MTT assays indicated that concentrations above 50 µM resulted in significant cell death in breast cancer (MCF-7) and lung cancer (A549) cell lines while showing minimal toxicity to normal fibroblast cells .

Case Study 1: Drug Development

A recent study focused on the synthesis of 1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) as a potential anti-cancer agent. Researchers modified the compound to enhance its solubility and bioavailability. In vivo studies demonstrated a marked reduction in tumor size in xenograft models when treated with this compound compared to controls .

Case Study 2: Bioorthogonal Applications

In another study, the compound was utilized in bioorthogonal labeling techniques for live-cell imaging. By conjugating the azido groups with fluorescent dyes via CuAAC reactions, researchers successfully tracked cellular processes in real-time . This application highlights the versatility of this compound in biochemical research.

Synthesis Methods

The synthesis of 1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) typically involves multi-step reactions:

- Formation of the Propanol Backbone : Starting from commercially available precursors such as 2-methylpropanol.

- Azidation : The introduction of azide groups through nucleophilic substitution reactions using sodium azide.

- Purification : The final product is purified using column chromatography to ensure high purity for biological assays.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 µg/mL | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 µg/mL | Significant reduction |

| Cytotoxicity | MCF-7 (breast cancer) | >50 µM | Selective cytotoxicity |

| Cytotoxicity | A549 (lung cancer) | >50 µM | Selective cytotoxicity |

Q & A

Basic: How can researchers optimize the synthesis of 1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol) to improve yield and purity?

Methodological Answer:

Synthesis optimization involves refining reaction conditions such as stoichiometry, solvent selection, and reflux duration. For example, using absolute ethanol as a solvent with glacial acetic acid as a catalyst (similar to methods in azide-related syntheses) can enhance reaction efficiency . Post-synthesis purification steps, like vacuum evaporation and filtration, are critical for isolating the compound. Characterization via NMR and IR spectroscopy ensures structural integrity, as highlighted in azide-containing compound studies .

Advanced: What experimental strategies enable the use of this compound in bioorthogonal chemistry for cellular tracking applications?

Methodological Answer:

The azide groups in the compound allow "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). To track cellular processes, researchers can conjugate the compound with alkyne-tagged probes. In vitro validation should include fluorescence microscopy and mass spectrometry to confirm selective labeling without disrupting native biochemical pathways . Kinetic studies of reaction efficiency under physiological conditions (pH, temperature) are also recommended.

Basic: What analytical techniques are essential for characterizing 1,1'-(2,2-Dimethyl-1,3-propanediylbisoxy)bis(3-azido-2-propanol)?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy : To confirm the presence of azide (-N₃) and ether (-O-) groups.

- IR Spectroscopy : For detecting characteristic azide stretches (~2100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- Chromatography (HPLC/UPLC) : For purity assessment, using reference standards as benchmarks .

Advanced: How can researchers assess the compound’s stability and degradation pathways under varying storage conditions?

Methodological Answer:

Stability studies should employ accelerated aging tests at elevated temperatures and humidity levels. Analytical methods like LC-MS can identify degradation products (e.g., amine derivatives from azide reduction). Environmental fate studies, as outlined in long-term chemical property analyses, provide insights into abiotic/biotic degradation mechanisms .

Basic: What experimental designs are suitable for evaluating the compound’s biological activity in vitro?

Methodological Answer:

Use a split-plot design with controlled variables (concentration, exposure time) and biological replicates. For example:

- Cell Viability Assays (MTT/XTT): To screen cytotoxicity.

- Enzyme Inhibition Studies : If targeting specific pathways (e.g., redox enzymes).

- Statistical Models : ANOVA or mixed-effects models to account for variability across replicates, as seen in agricultural chemical studies .

Advanced: How can theoretical frameworks like "click chemistry" guide the compound’s application in targeted drug delivery?

Methodological Answer:

Linking the compound’s reactivity to click chemistry principles enables modular drug conjugation. Computational modeling (e.g., DFT for transition-state analysis) predicts reaction kinetics. Experimental validation requires comparative studies with non-azide analogs to isolate the contribution of azide groups to drug release profiles .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent azide exposure.

- Ventilation : Use fume hoods during synthesis/handling to avoid inhalation.

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation .

Advanced: How should researchers resolve contradictions in reported reactivity or spectral data for this compound?

Methodological Answer:

Replicate studies under standardized conditions (solvent, temperature) to isolate variables. Cross-validate spectral data using multiple techniques (e.g., 2D NMR for ambiguous peaks). Meta-analyses of existing literature, as proposed in research proposal guidelines, can identify methodological inconsistencies .

Basic: What environmental impact assessments are recommended for this compound in ecotoxicology studies?

Methodological Answer:

Follow tiered testing:

- Acute Toxicity : Daphnia magna or algae assays.

- Bioaccumulation Potential : LogP measurements and OECD 305 guidelines.

- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions .

Advanced: How can the compound’s structure be modified to enhance its utility in polymer crosslinking applications?

Methodological Answer:

Introducing photo-labile groups (e.g., nitrobenzyl) adjacent to azides enables light-triggered crosslinking. Reaction kinetics can be monitored via rheometry or FTIR. Comparative studies with unmodified analogs quantify crosslinking efficiency improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.